ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is an organic compound with the molecular formula C21H17F2O5. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Difluorobenzyl Group: This step involves the reaction of the chromen-2-one derivative with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s chromen-2-one core is known for its anti-inflammatory, antioxidant, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Material Science: Its unique structure may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is not well-documented. based on its structure, it is likely to interact with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, similar to other chromen-2-one derivatives.
Antioxidant Activity: The presence of the chromen-2-one core suggests potential antioxidant activity, which could protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{7-[(2,5-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
- Ethyl 3-{7-[(3,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
- Ethyl 3-{7-[(2,3-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Uniqueness
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to the specific positioning of the difluorobenzyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C23H22F2O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 3-[7-[(2,4-difluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H22F2O5/c1-4-28-21(26)10-8-18-13(2)17-7-9-20(14(3)22(17)30-23(18)27)29-12-15-5-6-16(24)11-19(15)25/h5-7,9,11H,4,8,10,12H2,1-3H3 |
InChI Key |
KMXVWTOXINASCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)F)C)OC1=O)C |
Origin of Product |
United States |
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